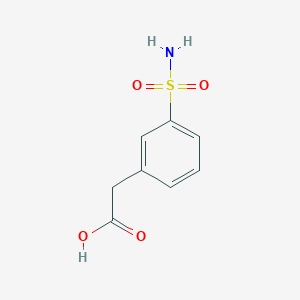

2-(3-Sulfamoylphenyl)acetic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-(3-sulfamoylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c9-14(12,13)7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H,10,11)(H2,9,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAAFNJYMCOODKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context and Initial Research Avenues

The history of 2-(3-Sulfamoylphenyl)acetic acid is rooted in the broader history of its constituent chemical groups: the sulfonamides and phenylacetic acids. The journey of sulfonamides in medicine began with the groundbreaking work of Gerhard Domagk in the 1930s. ebsco.combritannica.comscispace.comnobelprize.org His discovery that the dye Prontosil had antibacterial effects, which was later found to be due to its in vivo conversion to sulfanilamide, opened the door to the first class of effective systemic antibacterial agents. ebsco.combritannica.com This discovery earned Domagk the Nobel Prize in Physiology or Medicine in 1939 and marked the beginning of the era of chemotherapy. ebsco.comnobelprize.orgnih.gov The fundamental sulfonamide (SO₂NH₂) group became a cornerstone in drug discovery, leading to the development of a wide array of drugs with diverse therapeutic applications. britannica.com

While the specific initial synthesis of this compound is not widely documented in early literature, foundational synthetic routes for its precursors have been established. A key intermediate, 2-(3-chlorosulfonylphenyl) acetate, can be synthesized by the chlorosulfonation of methyl 2-phenylacetate. tandfonline.com This reaction provides a direct pathway to introduce the sulfonyl group onto the phenylacetic acid backbone, which can then be converted to the final sulfamoyl compound. tandfonline.comwikipedia.org Early research into related structures often involved the parallel synthesis of libraries of arylsulfonamides to explore their therapeutic potential. pnas.org

Significance of the Sulfamoylphenylacetic Acid Scaffold in Medicinal Chemistry

The 2-(3-Sulfamoylphenyl)acetic acid scaffold is significant because it combines two pharmacologically important moieties. The sulfonamide group is a versatile functional group known to be present in a wide range of therapeutic agents, including antibacterial, diuretic, anticonvulsant, and anticancer drugs. researchgate.net Its ability to act as a hydrogen bond donor and acceptor allows it to interact with various biological targets.

The phenylacetic acid portion of the molecule is also a recognized pharmacophore found in numerous clinically relevant compounds, most notably non-steroidal anti-inflammatory drugs (NSAIDs). The combination of these two groups in a single molecule creates a scaffold with the potential for dual or synergistic biological activities. The development of derivatives from this scaffold, such as [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide (B32628), has been a subject of modern medicinal chemistry research. tandfonline.comresearchgate.net The synthesis of such derivatives is often economical, avoiding costly reagents and complex purification steps. tandfonline.com

Overview of Key Research Domains

Research into 2-(3-Sulfamoylphenyl)acetic acid and its derivatives has primarily focused on two key domains: oncology and the inhibition of carbonic anhydrase enzymes.

Anticancer Research

The sulfamoylphenylacetic acid scaffold has been explored for its potential as an anticancer agent. Studies have involved the synthesis of a series of [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide (B32628) derivatives and their subsequent evaluation for in vitro anticancer activity against various human cancer cell lines. nih.govresearchgate.net These cell lines include lung (A549), cervical (HeLa), breast (MCF-7), and prostate (DU-145) cancer cells. nih.govresearchgate.net Research has shown that certain derivatives from this class exhibit moderate to good anticancer activity, with some compounds demonstrating promising results in specific cell lines. nih.gov

Carbonic Anhydrase Inhibition

A significant area of investigation for compounds containing the benzenesulfonamide (B165840) scaffold is the inhibition of carbonic anhydrases (CAs). Current time information in Bangalore, IN. CAs are a family of metalloenzymes that play crucial roles in various physiological processes. researchgate.net Certain isoforms, particularly hCA IX and hCA XII, are overexpressed in various tumors and are associated with cancer progression, making them important therapeutic targets. britannica.comresearchgate.net

Derivatives of benzenesulfonamide are well-established as potent inhibitors of these enzymes. britannica.com Research has focused on designing and synthesizing novel sulfonamides, including those with triazole moieties or other modifications, to achieve high potency and selectivity for tumor-associated CA isoforms over the cytosolic, off-target isoforms like hCA I and hCA II. nobelprize.orgCurrent time information in Bangalore, IN.researchgate.net Studies on these derivatives often include kinetic assays and molecular docking to understand their binding interactions within the enzyme's active site. nobelprize.org

Chemical Compound Information

| Compound Name |

| This compound |

| 2-(3-chlorosulfonylphenyl) acetate |

| 4-(Chlorosulfonyl)phenyl isocyanate |

| Acetazolamide |

| Chlorothiazide |

| Furosemide |

| Germanin |

| Hydrochlorothiazide |

| Methyl 2-phenylacetate |

| Prontosil |

| Probenecid |

| Sulfanilamide |

| Tolbutamide |

Chemical Properties of this compound

| Property | Value |

| CAS Number | 407640-36-2 |

| Molecular Formula | C₈H₉NO₄S |

| Molecular Weight | 215.23 g/mol |

| Canonical SMILES | C1=CC(=CC(=C1)S(=O)(=O)N)CC(=O)O |

| InChI Key | FAAFNJYMCOODKG-UHFFFAOYSA-N |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 3 |

| Complexity | 306 |

| Monoisotopic Mass | 215.02522894 Da |

Structure Activity Relationships Sar and Rational Drug Design

Systematic SAR Studies of 2-(3-Sulfamoylphenyl)acetic acid Derivatives

Systematic Structure-Activity Relationship (SAR) studies involve methodically altering the chemical structure of a lead compound and assessing the impact of these changes on its biological activity. This approach has been instrumental in understanding how different parts of the this compound scaffold contribute to its therapeutic effects.

Modifying the substituents on the phenyl ring and other parts of the this compound molecule can dramatically influence its biological activity.

For instance, in a series of N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide derivatives, substitutions on the phenylacetic acid moiety significantly impacted their potency as P2X4 inhibitors. An initial methyl scan showed that substitution at the ortho-position of the phenylacetic acid led to a substantial increase in activity, while para-substitution was not well-tolerated. sci-hub.se Specifically, introducing ortho-substituents like fluorine, chlorine, trifluoromethyl, or methoxy (B1213986) all enhanced the human P2X4 inhibitory activity, with the methoxy-substituted compound being the most potent in the series. sci-hub.se

In another study focusing on pyrazolopyridine derivatives, various substitutions on the core structure were explored for their inhibitory effects on enteroviruses. ucla.edu The synthesis of a wide range of analogues allowed for a comprehensive evaluation of how different functional groups at various positions influence antiviral activity. ucla.edu

Furthermore, in the development of benzenesulfonamide (B165840) derivatives as carbonic anhydrase IX inhibitors, modifications to the thiazol-4-one-benzenesulfonamide scaffold were investigated. It was found that compounds with a nitro group substitution in the para position of the benzylidene moiety showed highly potent inhibitory effects against breast cancer cell lines. rsc.org

The following table summarizes the impact of various substituents on the biological activity of this compound derivatives based on several studies.

| Base Scaffold | Substituent/Modification | Position | Observed Biological Activity | Reference |

| N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide | Methyl | ortho | Significant boost in P2X4 inhibitory activity | sci-hub.se |

| N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide | Methyl | para | Poorly tolerated, decreased activity | sci-hub.se |

| N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide | Methoxy | ortho | Most potent P2X4 inhibitor in the series | sci-hub.se |

| Thiazol-4-one-benzenesulfonamide | Nitro group | para (on benzylidene) | Highly potent inhibition of breast cancer cell lines | rsc.org |

| 2-amino-5-(2-sulfamoylphenyl)-1,3,4-thiadiazole | Methyl or Allyl on primary amine | - | Loss of activity against DNA viruses, preserved RNA virus inhibition | researchgate.net |

| 2-amino-5-(2-sulfamoylphenyl)-1,3,4-thiadiazole | Ethyl on primary amine | - | Loss of all antiviral activity | researchgate.net |

| Coumarin-sulfonamide derivatives | Methyl group | Position 4 | Significant radical scavenging activity | brieflands.com |

| Coumarin-sulfonamide derivatives | Ethyl carboxylate | Position 3 | Diminished radical scavenging activity | brieflands.com |

The length and chemical nature of the spacer linking the this compound core to other chemical moieties are critical determinants of biological activity.

In the design of carbonic anhydrase inhibitors (CAIs), the influence of the spacer length in 4-sulfamoylphenyl-ω-aminoalkyl ethers was investigated. Researchers synthesized derivatives with alkyl chains ranging from two to six carbon atoms. acs.org The study revealed that for a series of BOC-protected derivatives, there was minimal variation in inhibitory power as the linker length changed from two to six CH2 moieties. acs.org However, for other derivatives, the spacer length was found to be essential for potency, with the modulation of the target enzyme being more sensitive to different linkers and substitutions. researchgate.net

A study on β-cyclodextrin functionalized monoliths for enantioseparation also highlighted the importance of the linking spacer. Three different amino-β-CDs with varying spacer lengths were used, and the results indicated that the enantioselectivity was strongly related to the length and type of the spacer tethering the β-cyclodextrin to the polymeric support. nih.gov

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound derivatives, key pharmacophoric groups include the sulfonamide and carboxylic acid moieties.

The sulfonamide group is a crucial pharmacophore, often acting as a zinc-binding group in metalloenzymes like carbonic anhydrases. sci-hub.se In the context of P2X4 inhibitors, the sulfonamide group was found to coordinate with the side chains of Ser247, Gln285, and His407 in the pregnane (B1235032) X receptor (PXR), an interaction that was important to understand for optimizing selectivity. sci-hub.se

The carboxylic acid group, or a bioisosteric replacement, is another key feature. In many cases, this group is involved in crucial hydrogen bonding interactions with the target protein. For instance, in the development of DPP-IV inhibitors, a pharmacophore model was generated that included features common to N4-sulfonamido-succinamic, phthalamic, acrylic and benzoyl acetic acid derivatives. researchgate.netresearchgate.net

The hybridization of different pharmacophores has also been a successful strategy. For example, tethering the benzenesulfonamide and 1,2,3-triazole pharmacophores to some NSAIDs resulted in new selective COX-2 inhibitors. nih.gov The 1,2,3-triazole moiety can act as a bioisostere for amide or ester groups and participate in various weak bond interactions with target proteins. nih.gov

Rational Drug Design Strategies

Rational drug design aims to develop new medications based on a detailed understanding of the biological target's structure and function. researchgate.net This approach has been widely applied to the development of derivatives of this compound.

Structure-based drug design is a key strategy that utilizes the three-dimensional structure of the target protein to design molecules that can bind to it with high affinity and selectivity. researchgate.net For example, the crystal structure of a kinase complexed with ATP revealed key hydrogen bonds, which facilitated the optimization of lead compounds. drugdesign.org In the optimization of P2X4 inhibitors, a co-crystal structure of a derivative with the pregnane X receptor (PXR) provided crucial insights into the binding mode, allowing for a structure-guided optimization to reduce off-target effects. sci-hub.se

Computational techniques, such as homology modeling and quantitative structure-activity relationship (QSAR) studies, are also integral to rational drug design. researchgate.net QSAR models correlate the biological activity of a series of compounds with their physicochemical properties, helping to predict the activity of new, unsynthesized analogs. researchgate.netjst.go.jp LigBuilder V3 is a program that facilitates multi-target de novo drug design, allowing for the creation of ligands from scratch or the optimization of existing leads. frontiersin.org

Lead Identification and Optimization

The process of drug discovery often begins with the identification of a "lead compound," a molecule that shows a desired biological activity but may have suboptimal properties such as low potency or poor metabolic stability. medchemexpress.com This lead compound then undergoes a process of optimization to improve its therapeutic profile. medchemexpress.com

High-throughput screening (HTS) is a common method for identifying initial lead compounds from large chemical libraries. sci-hub.se For example, HTS led to the discovery of a new class of P2X4 inhibitors. sci-hub.se

Natural products are another rich source of lead compounds. Isodaphnetin, a natural product, was identified as a DPP-4 inhibitor through a target fishing docking approach and served as the starting point for the rational design of more potent analogs. nih.gov

In other cases, lead compounds are identified through the synthesis and screening of novel chemical series. For instance, a series of 6-aryl-2-(p-sulfamoylphenyl)-4,5-dihydropyridazin-3(2H)-ones were synthesized and tested for anti-inflammatory activity, leading to the identification of compound 2b, which exhibited activity comparable to celecoxib (B62257). researchgate.net Similarly, the synthesis and evaluation of sulfamethazine (B1682506) derivatives led to the identification of potent neuraminidase inhibitors. nih.gov

The following table presents some lead compounds and their biological activities.

| Lead Compound | Target/Activity | Key Findings | Reference |

| 6-(4′-methylphenyl)-2-(4-sulfamoylphenyl)-4,5-dihydropyridazin-3(2H)-one (2b) | Anti-inflammatory | Activity comparable to celecoxib at 5 hours. | researchgate.net |

| 6-(4′-chlorophenyl)-2-(4-sulfamoylphenyl)-4,5-dihydropyridazin-3(2H)-one (2d) | Anti-inflammatory | Promising activity with over 80% edema reduction at 5 hours. | researchgate.net |

| 6-(3′,4′-dimethoxyphenyl)-2-(4-sulfamoylphenyl)-4,5-dihydropyridazin-3(2H)-one (2g) | Anti-inflammatory | Promising activity with over 80% edema reduction at 5 hours. | researchgate.net |

| Isodaphnetin | DPP-4 inhibitor | Natural product lead identified via target fishing docking. | nih.gov |

| N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-(2-methylphenyl)acetamide (16) | P2X4 inhibitor | Ortho-substitution significantly boosted activity (IC50 = 10 nM). | sci-hub.se |

Strategies for Lead Optimization

Lead optimization is a critical phase in drug discovery that aims to enhance the desired properties of a lead compound, such as potency, selectivity, and pharmacokinetic profile, while minimizing undesirable effects. nih.gov For derivatives of this compound, which belong to the benzenesulfonamide class, lead optimization strategies are heavily guided by structure-activity relationship (SAR) studies. nih.govnih.gov The core idea is to systematically modify the chemical structure and assess the impact of these changes on biological activity. drugtargetreview.com

A common approach involves exploring modifications at three key positions of the benzenesulfonamide scaffold: the sulfonamide group (-SO₂NH₂), the phenyl ring, and the acetic acid side chain. The primary sulfonamide group is often essential for binding to the zinc ion within the active site of target metalloenzymes like carbonic anhydrases (CAs), and thus is typically conserved. acs.org Optimization efforts, therefore, tend to focus on the aromatic ring and its substituents.

SAR studies have demonstrated that the substitution pattern on the phenyl ring significantly influences inhibitory potency. For instance, in a series of benzenesulfonamide-based inhibitors targeting the Nav1.7 voltage-gated sodium channel, systematic exploration of substituents on the phenyl ring was a key part of the optimization process. nih.gov Similarly, for carbonic anhydrase inhibitors, introducing various substituents to the benzene (B151609) ring of the benzenesulfonamide scaffold is a primary strategy to modulate potency and selectivity. bohrium.com

Another key strategy is the modification of the non-binding "tail" portion of the molecule, which for this compound is the acetic acid group. Altering this part of the molecule can improve physicochemical properties and introduce new interactions with the target enzyme, outside the immediate active site. For example, replacing the acetic acid moiety with different heterocyclic or aryl groups can lead to significant changes in activity. In the development of novel benzenesulfonamide derivatives as anticonvulsant agents, the acetic acid portion was replaced by coupling various substituted piperazines, leading to compounds with potent inhibitory activity against specific CA isoforms. acs.org

The table below summarizes general lead optimization strategies observed in benzenesulfonamide derivatives.

| Scaffold Position | Modification Strategy | Observed Impact on Activity | Reference |

| Phenyl Ring | Introduction of various substituents (e.g., halogens, alkyl groups) | Modulates potency and can influence selectivity. The position of the substituent is critical. | nih.gov |

| Acetic Acid Moiety | Replacement with substituted piperazines | Resulted in potent and selective inhibitors of certain carbonic anhydrase isoforms (hCA II and VII). | acs.org |

| Acetic Acid Moiety | Coupling with heterocyclic scaffolds (e.g., 1,3,4-oxadiazole) | Can produce inhibitors with significant potency, sometimes comparable or superior to standard drugs. | bohrium.com |

| Sulfonamide Group | Derivatization (e.g., to secondary or tertiary sulfonamides) | Often leads to a decrease in potency against metalloenzymes where the primary sulfonamide is a key zinc-binding group. | researchgate.net |

This table is a generalized representation based on SAR studies of the broader benzenesulfonamide class.

Development of Isozyme-Selective Inhibitors

A significant challenge in the development of drugs targeting enzymes like carbonic anhydrases (CAs) is achieving selectivity for a specific isozyme among the many that exist in the human body. rsc.org The ubiquitous nature of some isoforms (e.g., hCA I and II) means that non-selective inhibition can lead to undesirable side effects. Consequently, a major focus of rational drug design for benzenesulfonamide-based compounds is to develop inhibitors that can distinguish between closely related enzyme isoforms, such as the tumor-associated hCA IX and XII versus the off-target cytosolic isoforms hCA I and II. rsc.org

The primary strategy to achieve isozyme selectivity involves exploiting the differences in amino acid residues at the entrance and within the active site cavity of the various isoforms. researchgate.net While the core of the active site containing the zinc ion is highly conserved, the surrounding regions can vary significantly. By appending "tails"—additional chemical moieties—to the benzenesulfonamide scaffold, it is possible to design inhibitors that make specific interactions with these variable regions, thereby conferring selectivity.

Several "tail" approaches have been successfully employed:

The "Dual-Tail" Approach: This involves adding two distinct groups to the inhibitor scaffold. These tails can be designed to interact with both hydrophobic and hydrophilic pockets near the active site, allowing for finer tuning of the binding affinity for a particular isozyme. researchgate.net

The "Three-Tails" Approach: As an extension of the dual-tail strategy, this method appends three pendant groups to the benzenesulfonamide core. This allows the inhibitor to interact more extensively with the middle and outer rims of the active site, where amino acid variations among isozymes are most pronounced. This strategy has proven effective in generating inhibitors with high selectivity for tumor-associated isoforms hCA IX and XII over the off-target hCA I and II.

The Glycomimetic Approach: Incorporating sugar-like molecules (glycomimetics) into the inhibitor structure is another strategy to enhance selectivity. acs.org This "sugar approach" can modulate the inhibitor's properties and lead to selective interactions with specific isoforms. For example, combining a sulfonamide with an iminosugar resulted in a potent inhibitor of the CNS-abundant hCA VII, while using a levoglucosenone (B1675106) derivative led to selectivity towards mitochondrial hCA VA and tumor-associated hCA IX. acs.org

The development of isoform-selective inhibitors for phospholipase D (PLD) has also been achieved by installing a specific privileged structure, the 1,3,8-triazaspiro acs.organu.edu.audecan-4-one moiety, onto the inhibitor scaffold. This led to compounds with a significant 40-fold selectivity for PLD2 over PLD1. nih.gov These examples highlight a general principle in rational drug design: achieving selectivity often requires extending the inhibitor beyond the core binding pharmacophore to engage with less conserved regions of the target protein.

The following table presents examples of how different structural modifications on a benzenesulfonamide scaffold can lead to isozyme-selective inhibition, primarily for carbonic anhydrase isoforms.

| Inhibitor Scaffold/Strategy | Target Isozyme(s) | Key Structural Features for Selectivity | Reference |

| Three-Tails Approach | hCA IX, hCA XII | Appending three pendant groups to the benzenesulfonamide core to interact with the middle/outer rim of the active site. | |

| Glycomimetic (Iminosugar) | hCA VII | Combination of a sulfonamide with an iminosugar residue. | acs.org |

| Glycomimetic (Levoglucosenone) | hCA VA, hCA IX | Combination of a sulfonamide with a levoglucosenone derivative. | acs.org |

| Substituted Piperazine (B1678402) Acetamides | hCA II, hCA VII | Introduction of specific substituted piperazine rings in place of the carboxylic acid. | acs.org |

| 1,3,8-Triazaspiro acs.organu.edu.audecan-4-one | PLD2 | Installation of the spirocyclic privileged structure. | nih.gov |

This table illustrates strategies for achieving isozyme selectivity based on modifications to a core inhibitor structure.

Preclinical Efficacy Studies and Translational Research

In Vitro Pharmacological Characterization

In vitro studies are the cornerstone of early-stage drug discovery, providing fundamental insights into a compound's biological effects at the cellular and molecular level. These assays are instrumental in identifying initial hits, understanding structure-activity relationships (SAR), and selecting promising candidates for further development.

In the context of cancer research, derivatives of the sulfamoylphenyl scaffold have been evaluated for their anti-proliferative effects. For example, a series of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives were screened for their ability to inhibit the growth of pancreatic ductal adenocarcinoma (PDAC) cell lines. nih.gov An anti-proliferation MTT screening identified two highly active compounds, 2g and 5b , which demonstrated sensitivity in the low micromolar range against both Kras-mutant and wild-type PDAC cell lines. nih.gov Specifically, compound 2g was shown to mediate the blockage of cancer cell proliferation and induce apoptosis in MIA PaCa-2 pancreatic cancer cells. nih.govresearchgate.net

Phenotypic screening has also been employed to identify agents effective against infectious diseases. A library of compounds, which included molecules synthesized from 2-aminobenzenesulfonamide, a structural relative of 2-(3-Sulfamoylphenyl)acetic acid, was tested against several kinetoplastid parasites. acs.orgnih.gov This whole-cell high-throughput phenotypic screening assay identified primary hits against Trypanosoma brucei, Leishmania infantum, and Trypanosoma cruzi. acs.orgnih.gov

The principles of phenotypic screening emphasize using a biological system with a clear connection to the disease, such as patient-derived primary cells, to ensure translatability. frontiersin.org This approach allows for the unbiased exploration of a molecule's pharmacology and the potential identification of unexpected therapeutic activities. frontiersin.org

High-Throughput Screening (HTS) and High-Content Screening (HCS) are essential technologies for rapidly evaluating large numbers of chemical compounds. nih.gov HTS involves the automation of assays to test thousands of compounds in parallel for activity, while HCS combines this throughput with automated imaging to capture detailed, multiparametric data on cellular phenotypes. nih.govgenedata.com

HTS campaigns have been instrumental in identifying novel inhibitors for various diseases. For instance, a library containing thousands of diverse compounds was screened in a high-throughput cell viability assay using an engineered stable striatal neuronal cell line to find potential therapeutics for Huntington's disease. nih.gov Similarly, HTS has been applied to discover inhibitors of parasitic organisms. A screen of 14,400 small molecules was conducted to identify compounds that inhibit the motility of Caenorhabditis elegans. semanticscholar.org Another HTS campaign tested a library against kinetoplastid parasites, with compounds screened at a concentration of 50 µM. acs.orgnih.gov

HCS provides deeper insights by analyzing multiple cellular features simultaneously. americanpeptidesociety.org This image-based approach can reveal changes in cell morphology, nuclear integrity, and cytoskeletal structure, offering a more comprehensive understanding of a compound's effect. americanpeptidesociety.orggenedata.com For example, an HCS system was developed to screen natural products for activity against the parasite Trichomonas vaginalis, leading to the identification of several classes of inhibitors. nih.gov The integration of artificial intelligence with HCS can further automate image analysis, enhancing the efficiency and robustness of these screening efforts. genedata.com

While direct HTS or HCS data for this compound is not prominently detailed in the reviewed literature, derivatives and related structures have been part of broader screening campaigns. A mass spectrometry-based HTS method was developed for engineering fatty acid synthases, demonstrating the adaptability of HTS to various biological targets. nih.gov

Enzyme assays are fundamental for determining if a compound acts on a specific molecular target. These assays measure the rate of an enzymatic reaction and how it is affected by the presence of the compound, allowing for the calculation of inhibition constants (Kᵢ) or IC₅₀ values.

The sulfonamide group present in this compound is a well-known pharmacophore for inhibitors of carbonic anhydrases (CAs). nih.govconicet.gov.ar Consequently, various sulfamoylphenyl derivatives have been evaluated for their inhibitory activity against different human (h) CA isoforms. A study on C-glycosides incorporating the sulfamoylphenyl moiety determined their inhibition profile against hCA I, II, IV, and IX using a stopped-flow assay. conicet.gov.ar This work confirmed that attaching carbohydrate moieties to the sulfamoylphenyl pharmacophore can improve its inhibitory activity and selectivity. conicet.gov.ar For instance, deprotected C-glycosyl sulfamates were identified as selective inhibitors of the tumor-associated hCA IX isoform. conicet.gov.ar

Similarly, indole-2,3-dione derivatives bearing a benzenesulfonamide (B165840) moiety were synthesized and showed effective inhibition against hCA I and hCA II, with Kᵢ values in the nanomolar range. nih.gov

Beyond carbonic anhydrases, derivatives of the core structure have been tested against other enzyme classes. A series of pyrazole (B372694) derivatives containing a urea (B33335) group were designed as dual inhibitors of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH), two key enzymes in the arachidonic acid cascade. nih.gov In vitro evaluation using recombinant enzyme assays confirmed that several compounds were potent dual inhibitors. nih.gov Another study reported on COX-2 inhibitors with nitric oxide (NO)-releasing properties, where derivatives showed good activity towards COX-2. unipi.it

The development of these assays often involves specific methodologies, such as colorimetric measurements in microtiter plates for high-throughput kinetic studies or the use of radiolabeled substrates to track enzyme activity. nih.gov

Table 1: In Vitro Enzyme Inhibition Data for Sulfamoylphenyl Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Target Enzyme(s) | Key Findings | Reference(s) |

|---|---|---|---|

| C-Glycosyl Sulfamates | hCA I, II, IV, IX | Good inhibitors of hCA I; nanomolar to micromolar inhibition of hCA II; deprotected compounds showed selectivity for hCA IX. | conicet.gov.ar |

| Indole-2,3-dione Sulfonamides | hCA I, II, IX, XII | Compound 2h showed potent inhibition of hCA I and hCA II (Kᵢ = 45.10 nM, 5.87 nM) and hCA XII (Kᵢ = 7.91 nM). | nih.gov |

| 1,5-Diarylpyrazole Ureas | COX-2, sEH | Compounds 21b , 21i , and 21j showed potent dual inhibition of both enzymes. | nih.gov |

| Pyrrolo[2,3-d]pyrimidine Derivatives | CDK4, CDK9 | Compound 2g inhibited CDK4 and CDK9, with stronger activity against CDK9 compared to ribociclib. | semanticscholar.org |

| COX-2 Inhibitors with NO-Release | COX-2 | Several derivatives displayed good inhibitory activity against COX-2. | unipi.it |

In Vivo Efficacy Studies in Animal Models

Following in vitro characterization, promising compounds are advanced to in vivo studies using animal models of human diseases. These studies are crucial for evaluating efficacy, understanding the dose-response relationship, and identifying relevant pharmacodynamic markers in a whole-organism context.

Murine models are widely used in preclinical research due to their genetic and physiological similarities to humans. For compounds related to this compound, efficacy has been demonstrated in models of pain and cancer.

In a murine model of inflammatory pain, the analgesic efficacy of COX-2 inhibiting derivatives was assessed. unipi.it The acetic acid-induced abdominal constriction (writhing) test was used, where a reduction in the number of writhes indicates an analgesic effect. unipi.it Orally administered derivatives proved capable of reducing writhes, with one compound, 2b , showing outstanding potency comparable to celecoxib (B62257), even at a low dose of 1 mg/kg. unipi.it

In oncology, the in vivo anti-cancer activity of a 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivative, compound 2g , was evaluated in a xenograft mouse model. nih.govsemanticscholar.org AsPC-1 pancreatic cancer cells, which form tumors rapidly in mice, were used to generate subcutaneous xenografts. nih.gov Treatment with compound 2g resulted in a moderate tumor inhibition effect, confirming that its in vitro cellular action could be translated into in vivo anti-pancreatic cancer activity. nih.govsemanticscholar.org

Establishing a clear relationship between the administered dose and the observed therapeutic effect is a primary objective of in vivo studies. msdmanuals.com This involves identifying pharmacodynamic (PD) endpoints—biomarkers that provide evidence of the drug engaging its target and producing a biological response. nih.gov

Pharmacokinetic screening of dual COX-2/sEH inhibitors was also performed in mice via oral cassette dosing to select candidates with favorable properties for further efficacy testing. nih.gov Compounds 21i and 21j demonstrated superior pharmacokinetic profiles, including higher maximum concentration (Cₘₐₓ) and area under the curve (AUC), compared to other tested inhibitors. nih.gov This highlights the importance of integrating pharmacokinetic data with pharmacodynamic endpoints to select the most promising compounds for development.

Table 2: In Vivo Efficacy and Pharmacokinetic Data for Sulfamoylphenyl Derivatives in Murine Models This table is interactive. You can sort and filter the data.

| Compound/Derivative | Animal Model | Disease/Condition | Key Efficacy/Pharmacodynamic Findings | Reference(s) |

|---|---|---|---|---|

| Derivative 2b | Mouse | Inflammatory Pain (Acetic Acid Writhing) | Effective at 1 mg/kg, with efficacy comparable to celecoxib. | unipi.it |

| Compound 2g | Mouse (AsPC-1 Xenograft) | Pancreatic Cancer | Moderate tumor inhibition at 30 mg/kg and 60 mg/kg oral doses. | nih.govsemanticscholar.org |

| Compound 2g | Mouse (Tumor-bearing) | Pancreatic Cancer | Drug concentrations in plasma and tumor were >2-fold cellular IC₅₀ at 1 hr post-dose but dropped significantly by 4 hr. | nih.govsemanticscholar.org |

| Compounds 21i , 21j | Mouse | Pharmacokinetic Profiling | Showed good PK parameters (higher Cₘₐₓ and AUC) in oral cassette dosing. | nih.gov |

Preclinical Pharmacokinetic (PK) Considerations (Excluding Human Data)

Following a comprehensive review of publicly available scientific literature, no specific preclinical pharmacokinetic data was found for the compound this compound. The following sections outline the standard preclinical studies that would be conducted to characterize the pharmacokinetic profile of a compound. However, it is important to note that the data presented here are illustrative and based on general principles of drug metabolism and pharmacokinetics, as specific studies on this compound are not available in the public domain.

In Vitro ADME Studies

In vitro Absorption, Distribution, Metabolism, and Excretion (ADME) studies are fundamental in early drug discovery to predict the pharmacokinetic behavior of a compound in vivo. These assays provide crucial information on a compound's potential for oral bioavailability, its distribution in the body, its metabolic fate, and its routes of elimination.

For a compound like this compound, a typical in vitro ADME profiling would include assessments of metabolic stability in liver microsomes and hepatocytes from various preclinical species (e.g., mouse, rat, dog, monkey) to understand its clearance. Plasma protein binding would also be determined to ascertain the fraction of the compound that is free to exert its pharmacological effect. Cytochrome P450 (CYP) inhibition and induction assays would be performed to evaluate the potential for drug-drug interactions.

Table 1: Representative In Vitro ADME Profile (Note: This table is for illustrative purposes only and does not represent actual data for this compound.)

| Parameter | Assay | Result | Interpretation |

|---|---|---|---|

| Metabolic Stability | Rat Liver Microsomes (RLM) | t½ = 30 min | Moderate Clearance |

| Human Liver Microsomes (HLM) | t½ = 45 min | Moderate Clearance | |

| Plasma Protein Binding | Rat Plasma | 95% bound | High Binding |

| Human Plasma | 98% bound | High Binding | |

| CYP Inhibition | CYP3A4 IC50 | > 50 µM | Low Potential for Inhibition |

Plasma Stability and Clearance in Preclinical Species

Clearance, the volume of plasma cleared of the drug per unit time, is a key pharmacokinetic parameter that determines the dosing rate required to maintain a certain steady-state concentration. In preclinical species, clearance is typically determined following intravenous administration of the compound.

Table 2: Illustrative Plasma Stability and Clearance Data (Note: This table is for illustrative purposes only and does not represent actual data for this compound.)

| Species | Plasma Stability (% remaining after 1 hr) | In Vivo Clearance (mL/min/kg) |

|---|---|---|

| Rat | > 95% | 20 |

Preclinical Pharmacokinetic Modeling

Preclinical pharmacokinetic modeling involves the use of mathematical models to describe and predict the time course of drug concentration in the body. These models are developed using data from in vitro ADME studies and in vivo pharmacokinetic studies in animals. Physiologically based pharmacokinetic (PBPK) models are sophisticated tools that can simulate drug absorption, distribution, metabolism, and excretion in different tissues and organs. longdom.org

Such models for a compound like this compound would aim to predict its human pharmacokinetics and help in the selection of a first-in-human dose. The model would integrate data on its physicochemical properties, in vitro ADME data, and preclinical in vivo PK data to simulate its behavior in humans.

Membrane Permeability Assessment

The ability of a drug to cross biological membranes is a key factor influencing its oral absorption and distribution into tissues. In vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay are commonly used to assess membrane permeability. rrpharmacology.ru

PAMPA provides a measure of passive diffusion, while the Caco-2 assay, which uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, can also assess active transport mechanisms and efflux. zu.edu.jo For an acidic compound like this compound, its ionization state at different pH values would significantly influence its permeability.

Table 3: Representative Membrane Permeability Data (Note: This table is for illustrative purposes only and does not represent actual data for this compound.)

| Assay | Condition | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Classification |

|---|---|---|---|

| PAMPA | pH 5.0 | 5.0 | Moderate |

| PAMPA | pH 7.4 | 0.5 | Low |

| Caco-2 | Apical to Basolateral | 2.0 | Low to Moderate |

The data in this illustrative table would suggest that the compound has moderate passive permeability at acidic pH (as in the stomach) but lower permeability at neutral pH (as in the intestine). The higher basolateral to apical permeability in the Caco-2 assay would indicate that the compound is a substrate for an efflux transporter, which could limit its net absorption.

Computational Approaches in the Study of 2 3 Sulfamoylphenyl Acetic Acid

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.comtandfonline.comsemanticscholar.org This method is frequently used to predict the binding mode of a small molecule ligand, such as 2-(3-Sulfamoylphenyl)acetic acid, to the active site of a target protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their energetic favorability.

For this compound, molecular docking simulations would be instrumental in identifying potential protein targets and elucidating the structural basis of its activity. The sulfonamide and carboxylic acid moieties are key functional groups that would be expected to form significant interactions with a protein receptor.

Ligand-Protein Interaction Analysis

Following a molecular docking simulation, a detailed analysis of the ligand-protein interactions is crucial for understanding the stability of the predicted binding pose. This analysis identifies the specific types of non-covalent interactions that anchor the ligand within the protein's active site. These interactions can include hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces. rsc.orgcore.ac.uknih.gov

In the context of this compound, the sulfonamide group (-SO₂NH₂) and the carboxylic acid group (-COOH) are primary sites for hydrogen bonding, acting as both hydrogen bond donors and acceptors. The phenyl ring can participate in hydrophobic interactions and potentially pi-stacking with aromatic residues in the protein. A hypothetical ligand-protein interaction analysis for this compound might reveal the interactions summarized in the table below.

| Functional Group of Ligand | Potential Interacting Residue Type | Type of Interaction |

|---|---|---|

| Sulfonamide (-SO₂NH₂) | Serine, Threonine, Aspartate, Glutamate | Hydrogen Bond |

| Carboxylic Acid (-COOH) | Arginine, Lysine, Histidine | Ionic Interaction, Hydrogen Bond |

| Phenyl Ring | Leucine, Isoleucine, Valine, Phenylalanine | Hydrophobic Interaction |

Binding Affinity Prediction and Mode of Binding

A primary goal of molecular docking is to predict the binding affinity of a ligand to its target, which is often expressed as a scoring function value. nih.govnih.govarxiv.orgbohrium.com These scoring functions estimate the free energy of binding, with lower scores generally indicating a more favorable interaction. The predicted binding mode refers to the specific orientation and conformation of the ligand within the active site that corresponds to the best score.

For this compound, different docking programs could be employed, each with its own scoring algorithm, to predict its binding affinity against a panel of potential protein targets. The results would provide a rank-ordering of these targets, prioritizing them for further experimental validation. The predicted mode of binding would offer a three-dimensional visualization of how the molecule fits into the active site, guiding further chemical modifications to enhance potency or selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govjst.go.jpresearchgate.netnih.gov By identifying the physicochemical properties, or "descriptors," that are correlated with activity, a QSAR model can be used to predict the activity of new, untested compounds.

A QSAR study involving this compound would typically be part of a broader investigation of a series of its analogs. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound. These descriptors would then be correlated with their experimentally determined biological activities using statistical methods like multiple linear regression. While no specific QSAR models for this compound are available, the table below illustrates the types of descriptors that would be relevant in such a study.

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

|---|---|---|

| Electronic | Partial Atomic Charges | Governs electrostatic and hydrogen bonding interactions. |

| Steric | Molecular Volume | Relates to the fit of the molecule in the receptor site. |

| Hydrophobic | LogP | Influences membrane permeability and hydrophobic interactions. |

| Topological | Wiener Index | Describes molecular branching and size. |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. srce.hrresearchgate.netacs.orgresearchgate.net A pharmacophore model typically consists of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. Once a pharmacophore model is developed based on a set of active compounds, it can be used as a 3D query to search large chemical databases for new molecules that match the pharmacophore, a process known as virtual screening. semanticscholar.orgnih.govchem-space.comchemrxiv.orgmdpi.com

For this compound, a pharmacophore model would likely highlight the sulfonamide and carboxylic acid groups as key hydrogen bonding features and the phenyl ring as a hydrophobic or aromatic feature. Such a model could be instrumental in identifying novel compounds with potentially similar biological activities.

ADMET Prediction (Computational, Excluding Toxicity Profiles)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) properties is a critical component of the drug discovery process, helping to identify compounds with favorable pharmacokinetic profiles early on. nih.govuniroma1.itnih.govresearchgate.net Numerous computational models are available to predict these properties based on the chemical structure of a molecule.

For this compound, in silico ADMET prediction tools could provide valuable insights into its drug-likeness. While specific predictions are not available in the literature, the following table outlines some key ADMET parameters that would be assessed.

| ADMET Property | Predicted Parameter | Significance |

|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | Indicates the extent of absorption from the gut. |

| Absorption | Caco-2 Permeability | Models the permeability across the intestinal epithelial barrier. |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Predicts the likelihood of the compound crossing into the central nervous system. |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Assesses the potential for drug-drug interactions. |

Intellectual Property Landscape and Research Opportunities

Patent Analysis and Emerging Trends in Sulfamoylphenylacetic Acid Derivatives

The intellectual property landscape for sulfamoylphenylacetic acid derivatives reveals a sustained interest in this scaffold for therapeutic applications. An analysis of patent filings indicates a focus on developing novel compounds with improved efficacy and specificity for a range of biological targets.

A key trend observed in the patent literature is the modification of the core 2-(3-sulfamoylphenyl)acetic acid structure to create more complex derivatives. For instance, patents describe the synthesis of substituted aromatic sulfonamides intended for the treatment or prophylaxis of various diseases. google.com These patents often claim broad classes of compounds, covering numerous potential substitutions on the phenyl ring and the acetic acid moiety. This strategy aims to secure a wide intellectual property space around the central pharmacophore.

Emerging trends suggest a move towards conjugating the sulfamoylphenylacetic acid scaffold with other heterocyclic systems to explore novel chemical space and biological activities. For example, derivatives incorporating pyrazolopyridine and indole (B1671886) moieties have been synthesized and investigated. ucla.edunih.gov These efforts highlight a trend of creating hybrid molecules that may target multiple biological pathways or offer enhanced target engagement.

A review of patent databases shows filings related to various sulphamyl-benzoic acid derivatives, indicating ongoing research into the broader class of compounds. google.com While older patents laid the groundwork, more recent filings demonstrate a focus on specific substitutions and therapeutic applications, such as their use in complex multi-step syntheses for creating targeted therapies. googleapis.com The attractiveness of a technology, defined by the ratio of granted patents to published applications, can indicate industrial interest, and while specific data for this compound is not available, the general field of acetic acid production shows that fermentation and methanol (B129727) carbonylation are highly attractive technologies. researchgate.net This underlying industrial interest in related chemical processes can be a driver for innovation in derivative synthesis.

Table 1: Representative Patents for Sulfamoylphenylacetic Acid and Related Derivatives

| Patent Number | Title | Key Features | Assignee/Applicant (if available) |

| WO2016198374A1 | Aromatic sulfonamide derivatives | Describes substituted aromatic sulfonamides and their use in pharmaceutical compositions. google.com | Not specified in abstract |

| US3806534A | Sulphamyl-benzoic acid derivatives | Covers the synthesis of various sulphamyl-benzoic acid derivatives with different substitution patterns. google.com | Not specified in abstract |

| US Patent 8,465,673 | Methods of detection using x-ray fluorescence | Although not directly about synthesis, it lists related compounds, indicating their use in screening assays. googleapis.comepo.org | Not specified in abstract |

Unexplored Therapeutic Areas and Target Identification

Derivatives of this compound have been primarily explored for a few specific therapeutic applications. A significant body of research has focused on their role as carbonic anhydrase (CA) inhibitors. nih.govnih.gov The sulfonamide group is a well-known zinc-binding group, making it an effective inhibitor of metalloenzymes like CAs. This has led to investigations into their potential for treating cancers where certain CA isoforms are overexpressed. nih.gov Additionally, some derivatives have shown promise as antimicrobial agents and as antischistosomal drugs, targeting the carbonic anhydrase in Schistosoma mansoni. nih.gov

Despite this progress, several therapeutic areas remain largely unexplored for this class of compounds. Given the prevalence of the sulfonamide motif in medicinal chemistry, these derivatives could be investigated for a wider range of targets.

Unexplored Therapeutic Areas:

Neurological Disorders: The central nervous system (CNS) is a potential area for exploration. aixialgroup.com Certain carbonic anhydrase isoforms are present in the brain, and their modulation could be relevant for conditions like epilepsy and migraine. aixialgroup.com The ability of derivatives to cross the blood-brain barrier would be a critical factor.

Inflammatory Diseases: Chronic inflammation is another promising, yet underexplored, area. gilead.com Some non-steroidal anti-inflammatory drugs (NSAIDs) possess an acidic moiety similar to the acetic acid group. Investigating the potential dual inhibition of targets like cyclooxygenase (COX) and carbonic anhydrases could lead to novel anti-inflammatory agents with unique mechanisms of action. researchgate.net

Virology: The antiviral potential of sulfamoylphenylacetic acid derivatives is not well-established. gilead.com Given that some viral enzymes are metalloproteins, the sulfonamide group could be leveraged to design inhibitors against viral targets. This is a high-priority area, especially in the context of emerging viral threats. mdpi.comgoogle.com

Target Identification Strategies:

Identifying new molecular targets is crucial for expanding the therapeutic utility of these compounds. Modern computational and experimental approaches can accelerate this process.

Bioactivity Profile Similarity Search (BASS): This computational method can associate small molecules with potential targets by comparing their bioactivity profiles to those of known compounds in public databases. nih.gov This approach could reveal unexpected targets for this compound derivatives.

Genetic and Chemical Proteomic Approaches: Techniques like mutagenesis, affinity-based protein profiling, and photoaffinity labeling are powerful tools for target deconvolution. nih.gov For example, a derivative could be modified with a biotin (B1667282) tag or a photoreactive group to isolate and identify its binding partners within a complex biological sample. nih.gov CRISPR-based screening methods can also identify genes that confer sensitivity or resistance to a compound, thereby revealing its molecular target. nih.gov

Novel Synthetic Strategies for Future Development

The synthesis of this compound and its derivatives has traditionally relied on established organic chemistry reactions. The parent compound is typically prepared via the sulfonation of a phenylacetic acid precursor. However, the development of more complex derivatives has necessitated more sophisticated and versatile synthetic strategies.

Current Synthetic Approaches:

Multistep Condensation Reactions: A common strategy involves the multi-step synthesis where a key step is the condensation of two or more fragments. For example, the synthesis of novel pyrazolopyridine derivatives involves the condensation of a 1-alkylpyrazole-5-amine with a 4-aryl-2,4-diketoester. ucla.edu

Amide and Urea (B33335) Bond Formation: Many patented derivatives feature amide or urea linkages. These are typically formed by reacting an amine derivative of sulfamoylphenylacetic acid with an appropriate acid chloride, or by reacting an isocyanate with an amine to form a urea linkage. ucla.edunih.gov

Synthesis from Isothiocyanates: Novel heterocyclic sulfonamides have been prepared starting from isothiocyanate derivatives, which are then reacted with reagents like cyanoacetic acid hydrazide to build complex heterocyclic systems.

Condensation with Isatin (B1672199) Derivatives: Isatin-benzenesulfonamide conjugates have been synthesized by reacting isatin derivatives with hydrazinyl benzenesulfonamides, leading to compounds with potential anticancer activity. nih.gov

Future Synthetic Directions:

Future development will likely focus on improving efficiency, scalability, and the ability to generate diverse compound libraries for high-throughput screening.

Flow Chemistry: The use of microreactors and flow chemistry could offer significant advantages for the synthesis of sulfamoylphenylacetic acid derivatives. This technology allows for better control over reaction parameters, improved safety for hazardous reactions, and easier scalability.

Combinatorial Chemistry and Diversity-Oriented Synthesis (DOS): Employing combinatorial approaches, where a common scaffold is reacted with a large library of building blocks, could rapidly generate a diverse set of derivatives. DOS strategies could be used to create structurally complex and diverse molecules from simple starting materials, expanding the chemical space available for drug discovery.

Table 2: Synthetic Strategies for Sulfamoylphenylacetic Acid Derivatives

| Synthetic Strategy | Description | Example Application |

| Condensation of Heterocyclic Precursors | Involves the coupling of a sulfamoylphenyl-containing fragment with another heterocyclic precursor to form the final product. ucla.edu | Synthesis of pyrazolopyridine derivatives as potential antiviral agents. ucla.edu |

| Cyclization with Carbamide | Cyclization of precursor molecules with carbamide in acetic acid to form imidazol-2-one derivatives. mdpi.com | Preparation of novel 3-Amino-4-hydroxy-benzenesulfonamide derivatives. mdpi.com |

| Michael-type Addition | Addition of an aromatic amine to an α,β-unsaturated bond to afford N-substituted β-amino acids. mdpi.com | Synthesis of 3-((2-hydroxy-5-sulfamoylphenyl)amino)propanoic acid. mdpi.com |

| Synthesis via Isothiocyanates | Utilizes a sulfamoylphenyl isothiocyanate as a key intermediate for building more complex heterocyclic structures. | Preparation of novel thiosemicarbazide (B42300) and 1,3,4-thiadiazole (B1197879) derivatives. |

| Condensation with α-Ketoesters | Condensation of a sulfamoylphenylacetamide with an ethyl benzoylformate using a strong base to yield a pyrrole-2,5-dione derivative. researchgate.net | Synthesis of 3-(4-sulfamoylphenyl)-4-phenyl-1H-pyrrole-2,5-dione as a COX-2 inhibitor. researchgate.net |

Conclusion and Future Perspectives

Summary of Key Research Findings

Research has primarily focused on the synthesis and biological evaluation of derivatives of 2-(3-Sulfamoylphenyl)acetic acid. A significant body of work has centered on their role as carbonic anhydrase (CA) inhibitors. frontiersin.orgrcsb.orgelifesciences.orgtandfonline.com CAs are a family of metalloenzymes involved in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma. frontiersin.orgrcsb.org Derivatives of this compound have demonstrated potent inhibitory activity against several CA isoforms, including hCA I, hCA II, hCA IX, and hCA XII. frontiersin.orgmdpi.com For instance, certain quinazolinone derivatives incorporating the this compound structure have shown significant inhibition of human carbonic anhydrase-II (hCA-II). frontiersin.org

Beyond carbonic anhydrase inhibition, derivatives have been investigated for other therapeutic applications. Studies have explored their potential as anticancer agents, with some compounds showing moderate to good activity against various cancer cell lines. tandfonline.comresearchgate.net The sulfonamide group is a key pharmacophore that contributes to this activity. tandfonline.com Additionally, research has pointed towards the potential of these derivatives as cyclin-dependent kinase (CDK) inhibitors for pancreatic cancer therapy and as monoamine oxidase (MAO) inhibitors. researchgate.netbohrium.com The structural framework of this compound allows for the synthesis of diverse derivatives, including N-phenylacetamide-2-oxoindole benzensulfonamide conjugates and coumarin-containing moieties, which have been evaluated for their antiproliferative and antioxidant activities, respectively. nih.govbrieflands.com

Current Challenges and Limitations in Research

Despite the promising findings, several challenges and limitations persist in the research of this compound and its analogs. A primary challenge is achieving isoform-selective inhibition of carbonic anhydrases. elifesciences.org Many of the synthesized compounds exhibit broad-spectrum activity, which can lead to off-target effects. elifesciences.org Developing derivatives with high selectivity for a specific CA isoform, such as the tumor-associated hCA IX and hCA XII, remains a significant hurdle. elifesciences.org

Future Directions for Chemical and Biological Investigations

Future research on this compound should continue to focus on the rational design of novel derivatives with improved potency and selectivity. The use of computational modeling and structure-activity relationship (SAR) studies will be instrumental in guiding the synthesis of next-generation compounds. nih.gov For instance, incorporating different heterocyclic moieties or functional groups onto the core structure could enhance interactions with the target enzyme's active site. tandfonline.commdpi.com

Further biological investigations should aim to elucidate the detailed mechanisms of action of these compounds. While many studies have focused on enzyme inhibition, a deeper understanding of their effects on cellular signaling pathways is needed. researchgate.net Exploring the potential of these derivatives in combination therapies, particularly in cancer treatment, could also be a fruitful area of research. Investigating their activity against other relevant biological targets beyond carbonic anhydrases, based on the versatile nature of the sulfamoylphenyl acetic acid scaffold, could open up new therapeutic avenues.

Potential for Translational Impact

The research on this compound derivatives holds significant potential for translational impact. The development of potent and selective CA inhibitors could lead to new treatments for glaucoma, a leading cause of irreversible blindness. rcsb.org Furthermore, the anticancer properties of these compounds, particularly their ability to target tumor-associated CA isoforms, offer a promising strategy for developing novel cancer therapies with potentially fewer side effects than traditional chemotherapy. elifesciences.orgtandfonline.com

The journey from a promising lead compound to a clinically approved drug is long and arduous. However, the consistent and growing body of research on this compound and its derivatives provides a solid foundation for future development. Continued interdisciplinary collaboration between chemists, biologists, and pharmacologists will be essential to unlock the full therapeutic potential of this versatile chemical scaffold.

Q & A

Basic: What are the standard synthetic routes for preparing 2-(3-Sulfamoylphenyl)acetic acid, and what key reaction parameters influence yield?

Answer:

The synthesis of this compound typically involves sulfamoylation of a phenylacetic acid precursor. A regioselective approach, analogous to bromination methods for derivatives like 2-(3-Bromo-4-methoxyphenyl)acetic acid, can be adapted . Key parameters include:

- Catalyst selection : Use of NaBr or TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to control oxidation side reactions .

- Temperature : Maintaining 0–5°C during critical steps minimizes byproducts .

- Solvent system : Acetonitrile or acetone improves solubility and reaction efficiency .

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Table 1 : Example Reaction Conditions from Analogous Syntheses

| Step | Reagents/Conditions | Yield | Purity | Reference |

|---|---|---|---|---|

| Sulfamoylation | NaBr, TEMPO, 0–5°C | 75% | 95% | |

| Crystallization | Ethanol/water mixture | 84% | 99% |

Advanced: How can researchers resolve discrepancies in reported crystallographic data for derivatives of this compound?

Answer:

Discrepancies in crystallographic data (e.g., bond angles, packing motifs) require cross-validation using:

- X-ray diffraction (XRD) : Refine datasets with software like APEX2 and SADABS to ensure accuracy .

- Hydrogen bonding analysis : Compare observed motifs (e.g., R₂²(8) dimers in brominated derivatives) with literature .

- Electronic effects : Substituents like sulfamoyl groups alter C–C–C angles (e.g., Br derivatives show 121.5° vs. 118.2° for methoxy groups) . Adjust refinement parameters to account for electron-withdrawing/donating effects.

Basic: What spectroscopic techniques are essential for characterizing this compound, and what spectral markers should be prioritized?

Answer:

- NMR :

- IR : Look for SO₂ asymmetric stretching (~1350 cm⁻¹) and carboxylic acid O–H (~2500–3000 cm⁻¹) .

- Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]+ for C₈H₉NO₄S: theoretical 216.03) .

Advanced: In designing a regioselective sulfamoylation reaction for this compound synthesis, what experimental variables require optimization?

Answer:

Regioselectivity is influenced by:

- Substituent electronic effects : Electron-donating groups (e.g., methoxy) direct sulfamoylation to meta positions. Use Hammett constants to predict reactivity .

- Catalyst loading : NaBr (1 mmol) and TEMPO (0.1 mmol) enhance selectivity by minimizing over-oxidation .

- Reaction time : Shorter durations (e.g., 24 hours) prevent byproduct formation in multi-step syntheses .

Methodological Tip : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) to isolate intermediates before side reactions occur .

Basic: What purification strategies are recommended for isolating this compound with high purity?

Answer:

- Recrystallization : Use ethanol/water (3:1) for high recovery (84–91% yield) .

- Column chromatography : Employ silica gel with gradient elution (hexane → ethyl acetate) for polar impurities .

- Acid-base extraction : Partition between aqueous NaHCO₃ and dichloromethane to remove unreacted starting materials .

Advanced: How do electronic effects of substituents on the phenyl ring influence the reactivity and crystal packing of this compound derivatives?

Answer:

- Reactivity : Electron-withdrawing groups (e.g., sulfamoyl) deactivate the ring, requiring harsher conditions for further functionalization. Conversely, electron-donating groups (e.g., methoxy) enhance electrophilic substitution .

- Crystal packing : Sulfamoyl groups participate in hydrogen bonding (O–H⋯O/N), forming dimeric motifs similar to brominated analogs. Dihedral angles between the phenyl ring and acetic acid moiety (~78°) impact packing density .

Table 2 : Substituent Effects on Crystallographic Parameters

| Substituent | C–C–C Angle (°) | Hydrogen Bond Motif | Reference |

|---|---|---|---|

| Br | 121.5 | R₂²(8) dimer | |

| OCH₃ | 118.2 | R₂²(8) dimer | |

| SO₂NH₂ | ~120 (predicted) | O–H⋯O/N | N/A |

Advanced: How can researchers mitigate low yields in multi-step syntheses of this compound derivatives?

Answer:

- Stepwise optimization : Isolate intermediates (e.g., Fmoc-protected amines) to prevent cumulative yield loss .

- Byproduct analysis : Use LC-MS to identify side products (e.g., over-oxidized species) and adjust stoichiometry .

- Scale-up adjustments : Reduce solvent volume (e.g., acetonitrile from 6 mL to 4 mL per 2 mmol) to improve concentration-driven kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。